SGKtide
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Overview
Description
SGKtide is a peptide sequence with the structure CKKRNRRLSVA. It contains a serine protein kinase phosphorylation site and is evaluated as a substrate for serum and glucocorticoid-inducible kinase (SGK) and NDR family kinases . This peptide is used extensively in biochemical research to study kinase activity and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
SGKtide is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by temporary protecting groups to prevent unwanted side reactions. The synthesis is carried out under controlled conditions, typically using automated peptide synthesizers.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale peptide synthesizers. The process involves the same principles as laboratory-scale synthesis but is optimized for higher yields and purity. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
SGKtide primarily undergoes phosphorylation reactions, where a phosphate group is added to the serine residue in the peptide sequence. This reaction is catalyzed by kinases such as serum and glucocorticoid-inducible kinase and NDR family kinases .
Common Reagents and Conditions
The phosphorylation of this compound is typically carried out in the presence of adenosine triphosphate (ATP) and magnesium ions (Mg²⁺) as cofactors. The reaction conditions include a buffered solution at physiological pH and temperature.
Major Products Formed
The major product formed from the phosphorylation reaction is the phosphorylated form of this compound, where the serine residue is modified with a phosphate group.
Scientific Research Applications
SGKtide is widely used in scientific research for various applications:
Mechanism of Action
SGKtide exerts its effects by serving as a substrate for kinases such as serum and glucocorticoid-inducible kinase. The phosphorylation of this compound by these kinases is a key step in various signaling pathways. The molecular targets involved include the serine residue in the peptide sequence, which is phosphorylated by the kinase . This phosphorylation event can modulate the activity of downstream signaling molecules and pathways, influencing cellular processes such as proliferation, survival, and stress response .
Comparison with Similar Compounds
Similar Compounds
PDKtide: Another peptide substrate used for studying kinase activity.
LRRKTIDE: A peptide substrate evaluated for its interaction with kinases.
Syntide 2: A synthetic peptide used as a substrate for protein kinases.
Uniqueness of SGKtide
This compound is unique due to its specific sequence and its role as a substrate for serum and glucocorticoid-inducible kinase and NDR family kinases. This specificity makes it a valuable tool for studying these particular kinases and their associated signaling pathways .
Properties
Molecular Formula |
C51H98N22O13 |
---|---|
Molecular Weight |
1227.5 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C51H98N22O13/c1-26(2)23-34(44(81)72-36(25-74)46(83)73-38(27(3)4)47(84)65-28(5)48(85)86)70-42(79)32(16-11-21-63-50(58)59)68-41(78)31(15-10-20-62-49(56)57)69-45(82)35(24-37(55)75)71-43(80)33(17-12-22-64-51(60)61)67-40(77)30(14-7-9-19-53)66-39(76)29(54)13-6-8-18-52/h26-36,38,74H,6-25,52-54H2,1-5H3,(H2,55,75)(H,65,84)(H,66,76)(H,67,77)(H,68,78)(H,69,82)(H,70,79)(H,71,80)(H,72,81)(H,73,83)(H,85,86)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64) |
InChI Key |
CSGTZOSEXKEBLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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